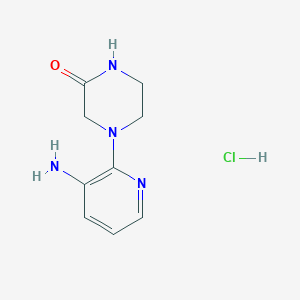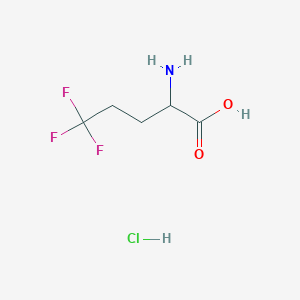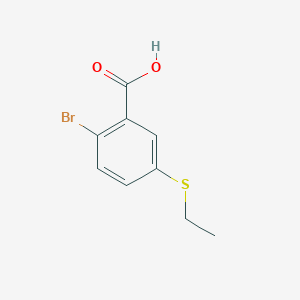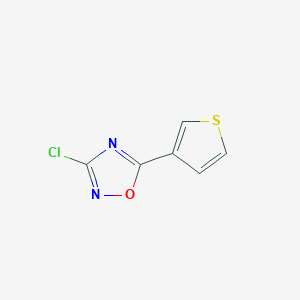![molecular formula C13H10IN3O B1377579 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1134328-03-2](/img/structure/B1377579.png)
5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine
Overview
Description
“5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with a molecular weight of 225.25 .
Synthesis Analysis
The synthesis of pyrazolo[4,3-b]pyridines has been reported in various studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports an efficient method for the synthesis of pyrazolo[4,3-b]pyridines based on readily available 2-chloro-3-nitropyridines via a sequence of SNAr and modified Japp–Klingemann reactions .Molecular Structure Analysis
The molecular structure of “5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine” can be represented by the Inchi Code: 1S/C13H11N3O/c1-2-4-10(5-3-1)9-17-13-7-6-11-12(15-13)8-14-16-11/h1-8H,9H2,(H,14,16) .Chemical Reactions Analysis
Pyrazolo[4,3-b]pyridines are important structural motifs found in numerous bioactive molecules . They have been synthesized using various methodologies, including ring cleavage methodology reactions and SNAr reactions .Physical And Chemical Properties Analysis
“5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine” is a yellow solid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis of Pyrazolo[4,3-c]pyridines and Related Derivatives
The synthesis of pyrazolo[4,3-c]pyridines involves Sonogashira-type cross-coupling reactions and microwave-assisted methods to produce a range of derivatives. These methodologies offer a straightforward approach to obtaining variously substituted pyrazolo[4,3-c]pyridines, highlighting the versatility of the core structure in synthetic chemistry. For example, Vilkauskaitė et al. (2011) described the use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type reactions, leading to the formation of 1-phenylpyrazolo[4,3-c]pyridines and their oxides through subsequent treatments (Vilkauskaitė, Šačkus, & Holzer, 2011).
Applications in Aqueous Media
The reactivity of 5-aminopyrazole with benzylidenemalononitrile in aqueous media to synthesize pyrazolo[3,4-b]pyridines, as reported by Shi et al. (2007), demonstrates the compound's utility in facilitating reactions under environmentally benign conditions. This approach underscores the significance of water as a solvent in the synthesis of heterocyclic compounds, making the process more sustainable and less reliant on toxic organic solvents (Shi et al., 2007).
Functionalization Reactions
The functionalization of pyrazolo[4,3-b]pyridine derivatives to introduce various substituents and generate novel compounds with potential biological activities is another area of research. Yıldırım et al. (2005) explored the conversion of 1H-pyrazole-3-carboxylic acid into 1H-pyrazole-3-carboxamide and further into 3H-imidazo[4,5-b]pyridine derivatives, indicating the compound's flexibility in undergoing chemical transformations to produce diverse molecular architectures (Yıldırım, Kandemirli, & Demir, 2005).
Antimicrobial Activity
The exploration of the antimicrobial activity of pyrazolo[4,3-d]pyrimidine derivatives, as conducted by Abdel-Gawad et al. (2003), highlights the potential pharmaceutical applications of these compounds. This research provides a foundation for further investigation into the therapeutic uses of pyrazolo[4,3-b]pyridine derivatives, especially in the development of new antimicrobial agents (Abdel-Gawad et al., 2003).
properties
IUPAC Name |
3-iodo-5-phenylmethoxy-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O/c14-13-12-10(16-17-13)6-7-11(15-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZFWPFQAGELLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(NN=C3C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1377498.png)
![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1377501.png)

![1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B1377503.png)



![methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate](/img/structure/B1377513.png)

![Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine](/img/structure/B1377516.png)


